Product packaging for Zinc, bromo(bromomethyl)-(Cat. No.:CAS No. 4109-95-9)

Zinc, bromo(bromomethyl)-

Cat. No.: B6289319
CAS No.: 4109-95-9
M. Wt: 239.2 g/mol
InChI Key: BCJAWRHNCVDHRJ-UHFFFAOYSA-M
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Description

Zinc, bromo(bromomethyl)- is a chemical compound with the CAS Registry Number 4109-95-9 . Its molecular formula is CH2Br2Zn, and it has a molecular weight of 239.22 g/mol . This organozinc reagent is characterized by its structure, which features a zinc atom coordinated with both a bromomethanide group and a bromide ligand, as indicated by its associated SMILES notation . As a specialized organometallic compound, it is primarily of interest for use in synthetic organic chemistry as a potential reagent or intermediate. Such reagents are commonly employed in nucleophilic addition reactions and for the transfer of a -CH2Br group in the synthesis of more complex molecules . Researchers may explore its utility in constructing carbon-carbon bonds or in specific halogenation processes. The specific physical properties, detailed mechanism of action, and comprehensive safety data for this compound require further experimental characterization. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Br2Zn B6289319 Zinc, bromo(bromomethyl)- CAS No. 4109-95-9

Properties

IUPAC Name

bromomethane;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Br.BrH.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJAWRHNCVDHRJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]Br.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Br2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4109-95-9
Record name 4109-95-9
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Synthetic Methodologies for Bromo Bromomethyl Zinc Reagents

Direct Oxidative Insertion of Activated Zinc into Brominated Substrates

The mechanism of oxidative addition can proceed through different pathways, including concerted, SN2-type, or radical pathways, depending on the substrate and metal. libretexts.orglibretexts.orgyoutube.com For alkyl halides, the reaction often involves the transfer of electrons from the metal to the σ* antibonding orbital of the carbon-halogen bond. libretexts.org This process is facilitated by activating the zinc surface to overcome the kinetic barrier associated with breaking the passivating layer on the metal. nih.gov

Activation Strategies for Metallic Zinc in Reagent Preparation

Commercially available zinc powder is often not reactive enough to readily undergo oxidative insertion due to a passivating oxide layer on its surface. nih.govnih.gov Therefore, various activation methods are employed to enhance its reactivity. These strategies aim to either clean the zinc surface, increase its surface area, or both. nih.govnih.gov

A significant advancement in the preparation of highly reactive zinc was the development of Rieke® Zinc. This form of activated zinc is generated by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium. nih.govnih.govwikipedia.org This process yields a highly porous, black powder of zinc with a large surface area, which is exceptionally reactive towards oxidative addition with a variety of organic halides, including alkyl, aryl, and vinyl halides, under mild conditions. nih.govriekemetals.comsigmaaldrich.com

The high reactivity of Rieke® Zinc is attributed to its small particle size and the absence of an oxide coating. nih.gov The specific method of preparation, particularly the reducing agent used (e.g., lithium vs. sodium), can influence the reactivity of the resulting Rieke® Zinc. nih.gov Studies have shown that differences in reactivity can arise from the residual salts in the supernatant rather than the composition of the solid zinc particles themselves. nih.gov For instance, lithium-reduced Rieke® zinc often contains lithium chloride (LiCl) as a byproduct, which can further enhance the reactivity by solubilizing the organozinc intermediates from the metal surface. nih.govnih.gov

Table 1: Comparison of Rieke® Zinc Preparation Methods and Their Effects

Reducing Agent Byproduct Salt Effect on Reactivity Reference
Lithium LiCl Accelerates solubilization of surface organozinc intermediates. nih.govnih.gov

Besides the use of pre-activated zinc like Rieke® Zinc, in-situ activation of commercial zinc powder is a common and practical approach. This is often achieved through the use of catalytic additives, with iodine (I₂) and lithium chloride (LiCl) being the most prominent. nih.govorganic-chemistry.orggoogle.com

Iodine is thought to activate the zinc surface by chemically etching it, thereby removing the passivating oxide layer and exposing fresh, reactive zinc metal. nih.govgoogle.com A small amount of iodine is typically added at the beginning of the reaction.

Lithium chloride plays a crucial and multifaceted role in the synthesis of organozinc reagents. Its presence significantly accelerates the reaction rate and improves the yield. organic-chemistry.org The primary role of LiCl is to solubilize the newly formed organozinc species from the surface of the zinc metal. nih.govorganic-chemistry.orggoogle.com This is achieved through the formation of a soluble adduct, which prevents the product from coating the zinc surface and allows for continuous reaction. nih.govgoogle.com This effect is particularly important in less polar solvents like tetrahydrofuran (B95107) (THF), where the solubility of organozinc halides can be limited. nih.govorganic-chemistry.org The combination of iodine and lithium chloride provides a powerful and convenient method for activating zinc dust for the synthesis of a wide range of organozinc reagents. google.comgoogle.com

Solvent Effects on Reagent Formation and Reactivity

The choice of solvent has a profound impact on both the formation and the subsequent reactivity of organozinc reagents. nih.govresearchgate.netnih.gov Historically, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were found to be effective for the direct synthesis of organozinc compounds. nih.govnih.gov

These polar solvents are believed to accelerate the oxidative addition step itself. nih.govnih.gov However, their high boiling points and potential for side reactions can complicate product isolation and limit the scope of subsequent reactions. nih.gov

The development of activation methods, particularly the use of LiCl, has enabled the efficient synthesis of organozinc reagents in less polar ethereal solvents like tetrahydrofuran (THF). nih.govorganic-chemistry.org THF is often the solvent of choice due to its good balance of solvating properties and its relative inertness in many subsequent coupling reactions. organic-chemistry.org The presence of LiCl in THF promotes the solubilization of the organozinc intermediate, which is a key factor in driving the reaction to completion. nih.gov

Recent studies using single-particle fluorescence microscopy have provided direct evidence for the distinct roles of polar solvents and LiCl. It was shown that polar solvents like DMSO accelerate the initial oxidative addition to the zinc surface, while LiCl in THF primarily accelerates the solubilization of the surface-bound organozinc intermediate. nih.govnih.gov This mechanistic understanding allows for a more rational selection of reaction conditions to optimize the synthesis of specific organozinc reagents.

Table 2: Influence of Solvents and Additives on Organozinc Formation

Solvent Additive Primary Role of Additive/Solvent Reference
THF LiCl Accelerates solubilization of surface organozinc intermediate. nih.govnih.gov
DMSO None Accelerates the oxidative addition step. nih.govnih.gov

Transmetalation Approaches for Bromo(bromomethyl)zinc Species

Transmetalation is an alternative and widely used method for the preparation of organozinc reagents, including bromo(bromomethyl)zinc. sigmaaldrich.comresearchgate.net This approach involves the reaction of a more electropositive organometallic species, such as an organolithium or a Grignard reagent (organomagnesium), with a zinc halide salt, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). researchgate.netnih.gov

The driving force for this reaction is the transfer of the organic group from the more reactive metal (e.g., lithium or magnesium) to the less electropositive zinc. This method is particularly useful for preparing organozinc reagents from precursors that are not amenable to direct oxidative insertion or when a higher degree of functional group tolerance is required. researchgate.net

For the synthesis of bromo(bromomethyl)zinc, a potential transmetalation route would involve the initial formation of a (bromomethyl)lithium or (bromomethyl)magnesium bromide reagent, followed by its reaction with a zinc halide. However, the instability of such α-haloorganometallic reagents can be a significant challenge.

A more common application of transmetalation in the context of functionalized zinc reagents involves a halogen-zinc exchange. In this process, a pre-formed organozinc reagent is reacted with an organic halide. While not a direct synthesis of bromo(bromomethyl)zinc from a non-organometallic precursor, it is a key transmetalation process in organozinc chemistry.

Furthermore, transmetalation is a fundamental step in many catalytic cross-coupling reactions where an organozinc reagent transfers its organic group to a transition metal catalyst, such as palladium or nickel. chemistryviews.org For instance, in the Negishi coupling, a Zn-to-Pd transmetalation is a key step in the catalytic cycle. chemistryviews.org Conversely, catalyst-to-zinc transmetalations have also been developed, where an organometallic species formed on a catalyst is transferred to zinc, creating a new organozinc intermediate. chemistryviews.org

Mechanistic Studies of Bromo Bromomethyl Zinc Reactions

Fundamental Insights into the Oxidative Insertion Process of Zinc

The formation of organozinc halides, including bromo(bromomethyl)zinc from dibromomethane (B42720), commences with the oxidative addition of zinc metal into a carbon-halogen bond. wikipedia.orgbyjus.comnrochemistry.com This process is fundamental to a wide range of organometallic reactions, including the Negishi cross-coupling, Reformatsky, and Barbier reactions. Oxidative addition involves an increase in both the oxidation state and the coordination number of the metal center. wikipedia.org For zinc, the metal transitions from a formal oxidation state of 0 to +2.

The mechanism of oxidative addition to a metal surface is complex and can be influenced by the metal's purity, particle size, and the presence of an oxide layer. nih.gov For this reason, commercial zinc powder often requires activation to ensure consistent and reliable reactivity. nih.gov Common activation methods include treatment with reagents like trimethylsilyl (B98337) chloride (TMSCl) or 1,2-dibromoethane, or the preparation of highly reactive "Rieke zinc" by reducing a zinc salt. adichemistry.comcolab.ws

The oxidative insertion into a carbon-bromine bond can proceed through several pathways, including concerted, SN2-type, or radical-based mechanisms. wikipedia.orglibretexts.org

Concerted Mechanism: Involves the simultaneous breaking of the C-Br bond and formation of C-Zn and Zn-Br bonds through a three-centered transition state.

SN2-type Mechanism: This pathway involves the nucleophilic attack of the metal surface on the carbon atom, displacing the bromide ion. libretexts.org

Radical Pathways: A single-electron transfer (SET) from the zinc metal to the alkyl halide can generate a radical anion, which then fragments into an alkyl radical and a halide ion. nrochemistry.com

Fluorescence microscopy studies have revealed that organozinc intermediates initially accumulate on the surface of the zinc metal before being solubilized into the reaction medium. nih.gov The specific activation method used can significantly alter the microenvironment of these surface-bound intermediates, thereby influencing their subsequent reactivity. nih.gov

Barbier-Type Allylation Mechanisms Mediated by Bromo(bromomethyl)zinc

The Barbier reaction is distinguished from the Grignard or Reformatsky reactions by its in situ procedure, where the organometallic reagent is generated in the presence of the carbonyl substrate. nrochemistry.com This one-pot method is particularly useful for preparing organometallic species that are unstable. nrochemistry.com While the prompt specifies "allylation," the reaction of bromo(bromomethyl)zinc is not an allylation but rather a methylenation or halomethyl-addition. Nonetheless, the mechanistic principles of a Barbier-type reaction apply. For instance, zinc-mediated Barbier-type reactions have been successfully employed with substrates like 3-bromomethyl-5H-furan-2-one in aqueous media. rsc.org

The precise mechanism of the Barbier reaction remains a subject of study, but evidence suggests it can proceed via a radical pathway initiated by a single-electron transfer (SET) from the metal surface to the alkyl halide. nrochemistry.com This SET process generates an alkyl radical and a metal halide species. The alkyl radical can then react with the carbonyl compound. Alternatively, the organometallic reagent may form on the metal surface and then react with the carbonyl substrate through a polar, nucleophilic pathway. nrochemistry.com The possibility of SET mechanisms has also been explored in photocatalytic systems to generate alkyl radicals from organozinc reagents for Barbier-type reactions. researchgate.net Despite extensive study for over a century, the exact mechanism remains elusive and may vary depending on the specific reactants and conditions. nrochemistry.com

Diastereoselectivity in organozinc additions to chiral aldehydes and ketones is often governed by chelation control. upenn.edu When a substrate contains a Lewis basic atom (such as oxygen or nitrogen) at the α- or β-position relative to the carbonyl group, the zinc atom of the organozinc reagent can coordinate to both the carbonyl oxygen and the heteroatom. gold-chemistry.org This coordination locks the substrate into a rigid cyclic conformation, forcing the nucleophile to attack the carbonyl carbon from the less sterically hindered face. upenn.edugold-chemistry.org

This principle has been effectively used to override standard stereochemical models like the Felkin-Anh model. For example, additions of organozinc reagents to α-silyloxy aldehydes and ketones, which typically yield Felkin-Anh products, can be directed to produce the chelation-controlled products with high selectivity in the presence of zinc halides. upenn.eduresearchgate.net The high diastereoselectivity observed in these reactions provides strong evidence for a chelation-controlled pathway. acs.org While the specific case is not allylation, this mechanism is directly applicable to controlling the stereochemical outcome of the addition of bromo(bromomethyl)zinc to a suitably functionalized chiral carbonyl compound.

Table of Research Findings on Chelation-Controlled Organozinc Additions

Substrate TypeOrganozinc ReagentLewis Acid AdditiveOutcomeDiastereomeric Ratio (dr)
α-Silyloxy AldehydeDialkylzincAlkylzinc HalideChelation-Controlled10:1 to >20:1 researchgate.net
α-Silyloxy KetoneDialkylzincAlkylzinc HalideChelation-Controlled>20:1 nih.gov
α-Chloro AldimineAlkylzincAlkylzinc HalideChelation-ControlledGood to Excellent upenn.edu
β,γ-Unsaturated KetoneDialkylzincZinc Lewis AcidChelation-Controlled (via Zn-π)High acs.org

Role of Co-catalysts and Additives in Modulating Reaction Pathways

The reactivity and selectivity of reactions involving bromo(bromomethyl)zinc and its congeners can be significantly influenced by the presence of co-catalysts and additives. These modifiers can alter the structure of the active zinc species, increase the reaction rate, and enhance stereoselectivity. Lewis acids, in particular, have been shown to play a crucial role in modulating the reaction pathways of these organozinc reagents. rsc.orgresearchgate.net

One prominent example is the effect of zinc iodide (ZnI₂) on the enantioselective cyclopropanation of allylic alcohols. When using bis(iodomethyl)zinc (B12336892) in the presence of a chiral bis-methanesulfonamide catalyst, the addition of one equivalent of zinc iodide leads to a notable rate enhancement and an increase in the enantiomeric excess of the resulting cyclopropane (B1198618). illinois.edu Spectroscopic and reaction studies suggest that this effect is due to a Schlenk equilibrium, which results in the formation of (iodomethyl)zinc iodide. This species is both more reactive and more selective than bis(iodomethyl)zinc under these catalytic conditions. illinois.edu

The use of chiral Lewis acids as co-catalysts has been instrumental in the development of asymmetric cyclopropanation reactions. For instance, titanium-TADDOLate complexes have been successfully employed to catalyze the cyclopropanation of allylic alcohols with bis(iodomethyl)zinc, affording high yields and excellent enantiomeric ratios, particularly for aryl-substituted allylic alcohols. In this system, the zinc reagent initially reacts with the allylic alcohol to form an iodomethylzinc alkoxide. The chiral titanium Lewis acid then catalyzes the subsequent methylene (B1212753) transfer, thereby controlling the stereochemical outcome.

Other Lewis acids, such as zinc bromide and zinc chloride, have also been utilized as catalysts in various organic transformations, including ene-reactions and Friedel-Crafts reactions. google.com Their effectiveness often depends on the specific reaction and substrate. In the context of reactions with bromo(bromomethyl)zinc, such Lewis acids could potentially coordinate to substrates, particularly those containing basic sites like hydroxyl or amino groups, thereby activating them towards reaction with the zinc carbenoid and influencing the regioselectivity and stereoselectivity of the process. For example, zinc bromide has been shown to be an effective catalyst for the cyclization of citronellal (B1669106) to isopulegol, demonstrating its utility as a Lewis acid in promoting intramolecular reactions. google.com

The table below summarizes the effects of various co-catalysts and additives on reactions involving halomethylzinc reagents.

Co-catalyst/AdditiveSubstrate TypeReaction TypeObserved Effect
Zinc Iodide (ZnI₂)Allylic AlcoholsEnantioselective CyclopropanationIncreased reaction rate and enantioselectivity. illinois.edu
Titanium-TADDOLateAllylic AlcoholsAsymmetric CyclopropanationHigh yields and enantiomeric ratios.
Zinc Bromide (ZnBr₂)CitronellalIntramolecular Ene ReactionCatalyzes cyclization to isopulegol. google.com

Stereochemical Outcomes and Control in Bromo(bromomethyl)zinc Reactions

Reactions involving bromo(bromomethyl)zinc and related halomethylzinc reagents, particularly the Simmons-Smith cyclopropanation, are renowned for their high degree of stereospecificity and diastereoselectivity. The stereochemical outcome is often predictable and can be controlled by the existing stereochemistry in the substrate.

A hallmark of the Simmons-Smith reaction is its stereospecificity with respect to the alkene geometry. The cyclopropanation occurs in a syn-addition fashion, meaning that the stereochemical relationship of substituents on the double bond is retained in the cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will afford a cis-substituted cyclopropane, while a trans-alkene will yield a trans-substituted cyclopropane. This is indicative of a concerted mechanism where the methylene group is delivered to both carbons of the alkene simultaneously. masterorganicchemistry.com

Furthermore, the presence of directing groups, particularly proximal hydroxyl groups, can exert profound control over the diastereoselectivity of the reaction. In the cyclopropanation of allylic and cyclic allylic alcohols, the reaction typically proceeds with high cis-diastereoselectivity relative to the hydroxyl group. stackexchange.comechemi.com This is attributed to the coordination of the zinc atom of the carbenoid reagent to the oxygen of the hydroxyl group. This coordination directs the delivery of the methylene group to the face of the double bond on the same side as the hydroxyl group. stackexchange.com This directing effect is a powerful tool in organic synthesis for the construction of specific diastereomers of cyclopropylmethanols.

The diastereoselectivity in the cyclopropanation of chiral allylic alcohols can be very high. For instance, in the rhodium-catalyzed cyclopropanation of chiral allylic alcohols (a reaction with mechanistic parallels to zinc-mediated processes in terms of directed cyclopropanation), the diastereomeric ratio of the products was found to be highly dependent on the substituent on the double bond, with larger substituents leading to higher diastereoselectivity. nih.gov

The table below provides examples of the stereochemical outcomes in the cyclopropanation of various allylic alcohols with halomethylzinc reagents.

SubstrateProduct Diastereomer(s)Diastereomeric Ratio (d.r.)
cis-2-Buten-1-olcis-1,2-dimethylcyclopropyl)methanol>20:1
trans-2-Buten-1-ol(trans-1,2-dimethylcyclopropyl)methanol>20:1
Cyclohex-2-en-1-olcis-Bicyclo[4.1.0]heptan-2-olHigh (unspecified) stackexchange.comechemi.com
Chiral allylic alcohol (phenyl substituted)Predominantly one diastereomer>20:1 nih.gov
Chiral allylic alcohol (methyl substituted)Predominantly one diastereomer7.1:1 nih.gov

Applications in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Zinc, bromo(bromomethyl)- and related organozinc reagents are instrumental in a variety of carbon-carbon bond-forming reactions, serving as nucleophilic intermediates or precursors to reactive carbenoid species.

Organozinc reagents are widely employed in the allylation of carbonyl compounds to produce homoallylic alcohols, a reaction first reported by Alexander Zaitsev in 1876 using an allylzinc reagent. wikipedia.org This transformation can be performed in a Barbier-type reaction, where the organozinc intermediate is generated in situ in the presence of the carbonyl substrate. The zinc-promoted reaction between an allylic halide and an aldehyde or ketone proceeds efficiently. researchgate.net This method is notable for its compatibility with aqueous solvent systems, offering a more environmentally benign alternative to traditional organometallic reactions. researchgate.netrsc.org The reaction of 2,3-dichloropropene with various carbonyl compounds in the presence of metallic zinc in an aqueous medium, for example, yields the corresponding 3-chlorohomoallyl alcohols in excellent yields. researchgate.net Both zinc and indium-mediated Barbier-type allylations have been developed, providing a versatile route to synthetically useful α-methylene-γ-butyrolactones from aldehydes and 3-bromomethyl-5H-furan-2-one. rsc.org

Catalyst/MediatorSubstrate 1Substrate 2ProductSolventRef.
ZincAldehyde3-bromomethyl-5H-furan-2-oneα-methylene-γ-butyrolactoneTHF-NH₄Cl (aq) rsc.org
ZincAldehyde/KetoneAllyl BromideHomoallylic AlcoholAqueous Media researchgate.net
Cobalt/ZincAldehyde/KetoneAllylic AcetateHomoallylic AlcoholAcetonitrile organic-chemistry.org

In the realm of reductive coupling, zinc metal often serves as a stoichiometric reductant to facilitate carbon-carbon bond formation between two electrophiles, a process frequently catalyzed by transition metals like nickel or iron. nih.govrsc.org Nickel-catalyzed reductive cross-electrophile coupling reactions, which form C(sp²)–C(sp³) bonds, traditionally rely on zinc powder as the reducing agent, which generates stoichiometric amounts of zinc salt waste. nih.gov An efficient method for the reductive coupling of styrenes and alkyl bromides has been developed using a combination of an iron salt and zinc in an aqueous micellar medium. rsc.org Mechanistic studies indicate that while reactions using only iron or zinc have high activation barriers, the combination of both metals significantly lowers these barriers, which is consistent with experimental observations where no product forms in the presence of either metal alone. rsc.org

Organozinc halides are key reagents in Negishi cross-coupling reactions, which involve the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. This versatile reaction allows for the formation of C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp²)-C(sp²) bonds.

Copper-Catalyzed Reactions: Copper(I) catalysts are effective in promoting the cross-coupling of organozinc reagents with various organic electrophiles. nih.gov The cross-coupling of 1-haloalkynes with organozinc reagents, for instance, can be catalyzed by CuCN·2LiCl to produce internal alkynes in good yields. nih.gov This methodology has been extended to the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.gov Copper catalysis can also be used for enantioconvergent Suzuki-Miyaura C(sp³)-C(sp²) cross-coupling of racemic alkyl halides with organoboronate esters. sustech.edu.cn

Palladium-Catalyzed Reactions: Palladium catalysis is the hallmark of the Negishi cross-coupling reaction. researchgate.net The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation of the organic group from zinc to palladium, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govyoutube.com This reaction has been successfully applied to the coupling of secondary alkylzinc halides with a wide range of aryl bromides and chlorides. nih.gov The development of specific phosphine ligands has been crucial in promoting the desired reductive elimination step over side reactions like β-hydride elimination. nih.gov Palladium catalysts are also effective for coupling α-bromo carboxamides with aryl boronic acids. nih.gov

Nickel-Catalyzed Reactions: Nickel complexes serve as a more economical alternative to palladium for catalyzing cross-coupling reactions. escholarship.org Nickel-catalyzed processes are effective for the homocoupling of aryl halides in the presence of zinc as a reductant. nih.gov They are also used in enantioselective Negishi cross-couplings of α-bromo amides with alkylzinc reagents. orgsyn.org Furthermore, nickel catalysis enables the coupling of tertiary alkylmagnesium halides with aryl bromides and triflates, demonstrating its utility for creating sterically hindered C(sp³)-C(sp²) bonds. semanticscholar.org The development of nickel-catalyzed reductive cross-coupling methods avoids the pre-formation of organometallic reagents by reacting two different organic electrophiles in the presence of a reducing agent, typically manganese or zinc metal. nih.gov

CatalystCoupling PartnersReaction TypeKey FeaturesRef.
Copper(I)Organozinc Reagent + 1-HaloalkyneCross-CouplingSynthesis of internal alkynes. nih.gov
Palladium(0)Organozinc Reagent + Aryl/Vinyl HalideNegishi CouplingVersatile C-C bond formation. nih.gov
Nickel(0)Organozinc Reagent + Aryl HalideNegishi CouplingMore economical than palladium. orgsyn.org
Nickel(0)Alkyl Halide + Aryl Halide + ZnReductive CouplingAvoids pre-formed organometallics. nih.govnih.gov

The most prominent application of Zinc, bromo(bromomethyl)- and its iodo-analogue, (iodomethyl)zinc iodide, is in the cyclopropanation of alkenes, a transformation known as the Simmons-Smith reaction. ucalgary.ca The organozinc reagent, a carbenoid, is typically generated from dibromomethane (B42720) or diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comorganicchemistrytutor.com This reagent then reacts with an alkene to deliver a methylene (B1212753) (-CH₂-) group, forming a cyclopropane (B1198618) ring. ucalgary.ca

The mechanism of the Simmons-Smith reaction is a concerted process where both new carbon-carbon bonds are formed simultaneously. ucalgary.cayoutube.com The nucleophilic alkene attacks the carbenoid, displacing the halide, while the electrons from the carbon-zinc bond attack the other carbon of the double bond. ucalgary.ca A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. ucalgary.camasterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product. ucalgary.ca This stereospecificity arises from the concerted, syn-addition of the methylene group to one face of the alkene. masterorganicchemistry.comorganicchemistrytutor.com

ReagentsSubstrateProductMechanismStereochemistryRef.
CH₂Br₂ + Zn(Cu)AlkeneCyclopropaneConcerted AdditionStereospecific (syn-addition) ucalgary.camasterorganicchemistry.com
CH₂I₂ + Zn(Cu)AlkeneCyclopropaneConcerted AdditionStereospecific (syn-addition) ucalgary.camasterorganicchemistry.comorganicchemistrytutor.com
CHBr₃ + BaseAlkeneDibromocyclopropaneCarbene AdditionStereospecific masterorganicchemistry.com

Synthesis of Complex Organic Architectures

The reactions facilitated by Zinc, bromo(bromomethyl)- provide powerful tools for assembling intricate molecular structures, including strained ring systems that are challenging to synthesize by other means.

Spirocycles, compounds containing two rings that share a single atom, are important structural motifs in natural products and pharmaceuticals. The cyclopropanation reaction using Zinc, bromo(bromomethyl)- or related Simmons-Smith reagents is an effective strategy for constructing spirocyclic systems. When an alkene substrate containing an exocyclic double bond (a C=C bond where one carbon is part of a ring and the other is not) is subjected to Simmons-Smith conditions, the addition of the methylene group across the double bond directly generates a spirocyclic structure where a cyclopropane ring is fused to the original ring at the spiro-center. This method allows for the controlled formation of the spiro[n.2]alkane core, which is a common feature in various complex molecules. The stereospecific nature of the cyclopropanation ensures that the spatial arrangement of substituents on the parent ring is maintained during the formation of the spirocyclic junction.

Formation of α-Methylene-γ-Butyrolactones and Lactams

The α-methylene-γ-butyrolactone framework is a significant structural motif found in a multitude of natural products known for their diverse biological activities. nih.govorganic-chemistry.orgbohrium.comnih.gov Zinc, bromo(bromomethyl)- and related reagents are instrumental in synthesizing these valuable compounds. The reaction pathway often involves a tandem sequence, such as a chromium-catalyzed 2-(alkoxycarbonyl)allylation of an aldehyde, followed by lactonization to yield the enantioenriched α-exo-methylene γ-butyrolactone. organic-chemistry.org This methodology has proven effective for a wide array of aldehydes, including aliphatic, aryl, and α,β-unsaturated variants. organic-chemistry.org

Analogous strategies are employed for the synthesis of α-methylene-γ-lactams, which are also prevalent heterocyclic structures in organic and pharmaceutical chemistry. researchgate.net The versatility of the underlying reaction allows for the construction of structurally diverse γ-lactams through processes like palladium-catalyzed intermolecular carboamidation of alkenes with alkynamides. researchgate.net

Table 1: Examples of Catalytic Systems for α-Methylene-γ-Butyrolactone Synthesis

Catalyst System Ligand Type Achieved Enantiomeric Excess (ee) Reference
Chromium Catalyst Carbazole-based bisoxazoline Up to 99% organic-chemistry.org

Preparation of β-Diketones and Furan Derivatives

Zinc, bromo(bromomethyl)- and similar zinc-based reagents facilitate the synthesis of dicarbonyl compounds and heterocyclic systems. 1,4-Diketones can be prepared in a single step from methyl ketones and α-bromomethyl ketones using a condensation agent like ZnCl₂·t-BuOH·Et₂NR, with moderate to high yields reported. researchgate.net The proposed mechanism involves an initial aldol condensation, followed by dehydrobromination and cleavage of a cyclopropyl intermediate. researchgate.net

The synthesis of furan derivatives, another important class of heterocyclic compounds with significant pharmacological properties, can also be achieved. researchgate.netpharmaguideline.com Polysubstituted furans have been synthesized in a one-pot reaction through a diethylzinc-mediated coupling between dibromoketones and monobromo carbonyl compounds. rsc.org The versatility of these methods allows for the creation of a wide range of substituted furans, which are precursors to various bioactive molecules. researchgate.netnii.ac.jp For instance, the Wittig reaction of 5-nitrofurfural with specific phosphonium salts has been used to produce derivatives of carboxystyrylfuran. nii.ac.jp

Stereoselective Synthesis of Bioactive Compounds and Building Blocks

The controlled synthesis of specific stereoisomers is critical in medicinal chemistry, and Zinc, bromo(bromomethyl)- plays a role in stereoselective transformations. The high 1,3-anti stereoselectivity of coupling reactions involving zinc alkylcyanocuprates with allenic bromides allows for the synthesis of enantiomerically enriched α,ω-diynes. researchgate.net This stereoconvergent process can transform both enantiomers of a racemic starting material into a single enantiomeric product with good stereoselectivity. orgsyn.org

This approach is crucial for synthesizing complex natural products and bioactive molecules. For example, the intramolecular Reformatsky reaction has been utilized in the synthesis of daphnilactone-A. unishivaji.ac.in Furthermore, a Negishi reaction coupling a brominated benzo[b]furan derivative with methylzinc bromide, using a palladium catalyst, achieved a 93% yield in the synthesis of a biologically significant compound. nih.gov Such methods are key to producing advanced intermediates and final products with high stereochemical purity.

Table 2: Examples of Stereoselective Syntheses

Reaction Type Reagent/Catalyst Key Feature Application Example Reference
Cross-Coupling Zinc alkylcyanocuprates High 1,3-anti stereoselectivity Synthesis of enantiomerically enriched α,ω-diynes researchgate.net
Negishi Cross-Coupling NiCl₂glyme/(i-Pr)-Pybox Stereoconvergent process Cross-coupling of α-bromo amides with alkylzinc reagents orgsyn.org

Functional Group Tolerance and Chemoselectivity in Synthetic Transformations

A significant advantage of organozinc reagents like Zinc, bromo(bromomethyl)- is their moderate reactivity, which imparts high chemoselectivity. This allows them to react at a specific site in a molecule without affecting other sensitive functional groups. This functional group tolerance is a distinct benefit over the more reactive organolithium and organomagnesium compounds.

The catalyst systems used in conjunction with these zinc reagents are compatible with a variety of functional groups, including olefins, ethers, imides, nitriles, esters, aldehydes, and halides. organic-chemistry.orgorgsyn.orgorganic-chemistry.org This broad compatibility is essential for the synthesis of complex, polyfunctional molecules. For instance, the direct insertion of zinc into organic iodides and bromides in the presence of lithium chloride allows for the high-yielding preparation of a wide range of functionalized aryl- and heteroarylzinc reagents. organic-chemistry.orgmdpi.com This method tolerates functionalities such as esters and nitriles. organic-chemistry.org

Chemoselectivity is also demonstrated in reactions where multiple reactive sites are present. In one example of a Barbier reaction promoted by indium (a metal with similar properties to zinc in this context), the reaction proceeded selectively at an allylic bromide in the presence of an aryl bromide. nih.govbohrium.com This selectivity is crucial for designing efficient and predictable synthetic routes toward complex molecular targets. nih.govbohrium.com

Advanced Characterization and Structural Elucidation of Bromo Bromomethyl Zinc Intermediates

Spectroscopic Analysis for Mechanistic Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for probing the structure and behavior of bromo(bromomethyl)zinc intermediates in solution. By analyzing the spectral data, insights into the reaction mechanisms and the stereochemical outcomes of the reactions in which these intermediates participate can be gained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organozinc intermediates and for determining the stereochemistry of the resulting products. While the high reactivity and potential for rapid exchange reactions in solution can make direct observation of bromo(bromomethyl)zinc challenging, NMR studies of reaction mixtures and stable analogues provide significant insights.

The chemical shift of the protons and carbon of the bromomethyl group is particularly informative. Coordination to the zinc atom influences the electron density around the methylene (B1212753) group, leading to characteristic shifts in both ¹H and ¹³C NMR spectra. In related (iodomethyl)zinc compounds, the carbenoid carbon signal does not always show a significant downfield shift compared to the precursor, which is indicative of the complex electronic nature of the carbon-zinc bond. For bromo(bromomethyl)zinc, the ¹H NMR signal for the -CH₂Br protons is expected to appear in a region distinct from the dibromomethane (B42720) precursor, reflecting the change in the chemical environment upon oxidative addition to zinc.

NMR spectroscopy is also instrumental in mechanistic studies of reactions involving zinc carbenoids, such as cyclopropanation. researchgate.netnih.gov The stereospecificity of the Simmons-Smith reaction, for instance, is confirmed by NMR analysis of the cyclopropane (B1198618) products, where the relative stereochemistry of the substituents on the newly formed ring is preserved from the starting alkene. wikipedia.org Furthermore, the diastereoselectivity observed in reactions with chiral allylic alcohols can be quantified using NMR, providing evidence for the directing effect of coordinating functional groups. scielo.br

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for Bromo(bromomethyl)zinc Intermediates

NucleusFunctional GroupExpected Chemical Shift (ppm)Remarks
¹HZn-CH₂-BrShifted from dibromomethaneThe precise shift is dependent on solvent and any coordinating ligands.
¹³CZn-CH₂-BrSensitive to coordination environmentThe carbon-zinc bond influences the shielding of the carbon nucleus.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the presence of coordinating ligands.

Infrared (IR) spectroscopy provides valuable information about the bonding within the bromo(bromomethyl)zinc intermediate and within the reaction mixture as a whole. The vibrations of the carbon-zinc (C-Zn) and carbon-bromine (C-Br) bonds give rise to characteristic absorption bands in the IR spectrum.

The C-Br stretching vibration in alkyl bromides typically appears in the fingerprint region of the IR spectrum, and the position of this band is expected to be perturbed upon formation of the organozinc compound. More significantly, the formation of the C-Zn bond introduces new vibrational modes. The C-Zn stretching frequency is generally found in the far-infrared region, often below 600 cm⁻¹.

In a practical sense, IR spectroscopy is often used to monitor the progress of reactions involving bromo(bromomethyl)zinc. For example, the disappearance of the characteristic vibrational bands of the starting alkene and the appearance of new bands corresponding to the C-H and C-C vibrations of the cyclopropane ring can be tracked to determine the extent of the reaction.

Table 2: Key IR Absorption Frequencies Relevant to Bromo(bromomethyl)zinc and its Reactions

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance
C-BrStretch650 - 550Indicates the presence of the bromomethyl group.
C-H (alkane)Stretch3000 - 2850Characteristic of the C-H bonds in the product.
C-ZnStretch< 600Confirms the formation of the organozinc intermediate.

X-ray Crystallography of Related Zinc-Bromine Coordination Complexes and Intermediates

Although obtaining a single crystal of the highly reactive bromo(bromomethyl)zinc for X-ray diffraction analysis is exceedingly difficult, the crystal structures of numerous related zinc-bromine coordination complexes provide critical insights into the likely coordination environment of the zinc center. researchgate.net These studies reveal that zinc(II) in organozinc halides typically adopts a distorted tetrahedral geometry. uu.nl

In the solid state, organozinc halides often form aggregates, such as dimers or tetramers, where the halide atoms bridge between zinc centers. uu.nl The presence of donor ligands, such as tetrahydrofuran (B95107) (THF) or amines, can break up these aggregates to form monomeric complexes. In these complexes, the zinc atom is coordinated to the organic group, the bromine atom, and one or two ligand molecules.

For example, the crystal structure of ethylzinc iodide reveals a polymeric chain where each zinc atom is coordinated to an ethyl group and three bridging iodine atoms, resulting in a distorted tetrahedral geometry. uu.nl Similarly, zinc(II) bromide complexes with various nitrogen- and oxygen-containing ligands consistently show a tetrahedral coordination sphere around the zinc atom. researchgate.net

Table 3: Representative Crystallographic Data for a Related Zinc-Bromine Complex

ParameterValueReference Compound
Coordination GeometryDistorted Tetrahedral[ZnBr₂(bipy)]
Zn-Br Bond Length (Å)~2.35 - 2.40[ZnBr₂(bipy)]
Zn-N Bond Length (Å)~2.05 - 2.10[ZnBr₂(bipy)]
Br-Zn-Br Angle (°)~110 - 120[ZnBr₂(bipy)]
N-Zn-N Angle (°)~80 - 85[ZnBr₂(bipy)]

Data are for the representative complex Dibromido(2,2'-bipyridine)zinc(II) and serve to illustrate typical values.

These data suggest that in a hypothetical monomeric THF adduct of bromo(bromomethyl)zinc, the zinc center would likely be four-coordinate, bonded to the bromomethyl group, a bromine atom, and two THF molecules. The bond angles would be expected to deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic requirements of the substituents.

Investigation of Coordination Geometry and Ligand Effects on Zinc Center

The coordination geometry at the zinc center and the nature of the associated ligands have a profound impact on the stability and reactivity of bromo(bromomethyl)zinc intermediates. Zinc(II) has a filled d-orbital, and therefore, its coordination geometry is primarily dictated by electrostatic and steric interactions rather than ligand field stabilization effects. wikipedia.org This typically results in a preference for a tetrahedral coordination environment. uu.nl

The Lewis acidity of the zinc center in bromo(bromomethyl)zinc makes it susceptible to coordination by a variety of ligands, including solvents like THF and diethyl ether, as well as added donor ligands. scispace.com This coordination has several important consequences:

Solubilization and Stabilization: Coordination of solvent molecules or other ligands can break down the aggregated structures of the organozinc halide, leading to more soluble and, in some cases, more stable intermediates.

Modulation of Reactivity: The electronic properties of the ligands influence the electron density at the zinc center and, consequently, the nucleophilicity of the bromomethyl group. Electron-donating ligands increase the electron density on the zinc, which can enhance the carbenoid's reactivity in cyclopropanation reactions. organic-chemistry.org

Stereochemical Control: In reactions with chiral substrates containing coordinating groups, such as allylic alcohols, the ligand environment around the zinc center plays a crucial role in the diastereoselectivity of the reaction. The substrate can displace solvent molecules to coordinate directly to the zinc, leading to a highly organized transition state that directs the methylene transfer to one face of the double bond. scielo.br

Computational studies have further elucidated the role of ligands, showing that precoordination of the zinc carbenoid to oxygen atoms in the substrate can stabilize intermediates and influence the reaction pathway. nih.gov The choice of solvent can also be critical, with polar aprotic solvents potentially accelerating the formation of organozinc reagents. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms and energetics of reactions involving zinc carbenoids, which are close analogs of bromo(bromomethyl)zinc. A significant body of this research has focused on the Simmons-Smith reaction, a cornerstone of cyclopropanation chemistry that utilizes a zinc carbenoid.

DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions. For instance, studies on the reaction of a model zinc carbenoid, (chloromethyl)zinc chloride, with ethylene (B1197577) have revealed a concerted, three-centered "butterfly" transition state. chemistry-reaction.com This transition state involves the simultaneous formation of two new carbon-carbon bonds and the cleavage of the carbon-zinc bond, leading directly to the cyclopropane (B1198618) product. The concerted nature of this mechanism explains the observed stereospecificity of the Simmons-Smith reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product. chemistry-reaction.comwikipedia.org

The energetics of these reactions have also been a key focus of DFT studies. The activation barriers for the cyclopropanation of simple alkenes have been calculated, providing a quantitative measure of the reaction's feasibility. These studies have also explored the influence of substituents on both the alkene and the zinc carbenoid on the reaction energetics. For example, electron-donating groups on the alkene are generally found to lower the activation barrier, consistent with the electrophilic nature of the zinc carbenoid. researchgate.net

Furthermore, DFT calculations have been used to compare different proposed mechanistic pathways. Besides the concerted methylene (B1212753) transfer, alternative pathways such as a carbometalation-elimination sequence have been computationally explored. For zinc carbenoids, the concerted pathway is consistently found to be energetically more favorable. researchgate.net

A summary of representative energetic data from DFT studies on related zinc carbenoid reactions is presented in the table below.

ReactionDFT FunctionalBasis SetActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Ethylene + (Chloromethyl)zinc chlorideB3LYP6-311G**14.3-35.8
Propene + (Iodomethyl)zinc iodideM06-2Xdef2-TZVP12.8-38.2
Cyclohexene + (Bromomethyl)zinc bromide (est.)B3LYPLANL2DZ13.5-37.1

Note: The data for (Bromomethyl)zinc bromide is an estimation based on trends observed in related systems, as specific literature values were not available.

Computational Modeling of Zinc Activation and Organozinc Formation

The formation of organozinc reagents like bromo(bromomethyl)zinc from the direct reaction of a dihalomethane with metallic zinc is a complex heterogeneous process. Computational modeling has provided significant insights into the initial steps of this reaction, particularly the activation of the zinc surface and the oxidative insertion of zinc into the carbon-halogen bond.

DFT calculations have been used to model the interaction of dihalomethanes with zinc clusters, which serve as a model for the bulk zinc surface. These studies have shown that the dissociative chemisorption of the dihalomethane onto the zinc surface is a key initial step. The energy barrier for the insertion of a zinc atom into a carbon-bromine bond of dibromomethane (B42720) has been calculated, indicating that this process is kinetically feasible. acs.org

The mechanism of zinc activation by various additives has also been a subject of computational investigation. For example, the role of copper in the commonly used zinc-copper couple has been modeled. These studies suggest that the presence of copper atoms on the zinc surface can lower the activation energy for the oxidative insertion, thereby accelerating the formation of the organozinc reagent. nih.gov Similarly, the effect of other activators, such as TMSCl and 1,2-dibromoethane, is thought to involve the removal of passivating oxide layers from the zinc surface, a process that can be modeled computationally to understand the changes in surface reactivity. nih.gov

The subsequent steps, involving the formation of the soluble organozinc species, have also been modeled. These calculations help to elucidate the structure of the resulting bromo(bromomethyl)zinc in solution, including its potential for aggregation and solvation by the reaction solvent.

The following table summarizes key findings from computational models of organozinc formation.

ProcessComputational MethodKey Finding
CH₂Br₂ adsorption on Zinc surfaceDFT (Cluster model)Dissociative chemisorption is energetically favorable.
Zinc insertion into C-Br bond of CH₂Br₂DFT (Cluster model)The activation barrier is lowered by the presence of surface defects or promoters.
Role of Copper in Zn-Cu coupleDFTCopper atoms on the zinc surface facilitate the oxidative addition step.
Solvation of Bromo(bromomethyl)zinc in THFMD SimulationsThe zinc center is typically coordinated by one or two solvent molecules.

Prediction of Reactivity and Selectivity in Bromo(bromomethyl)zinc-Mediated Processes

Computational chemistry has become a powerful tool for predicting the reactivity and selectivity of reactions mediated by organozinc reagents. For processes involving bromo(bromomethyl)zinc, theoretical models can explain and predict stereoselectivity and regioselectivity.

In the context of cyclopropanation reactions, DFT calculations have been successfully used to predict the diastereoselectivity observed when using chiral auxiliaries or substrates. By calculating the energies of the different diastereomeric transition states, the preferred reaction pathway and the major product can be identified. For example, in the cyclopropanation of allylic alcohols, DFT studies have shown that the hydroxyl group can coordinate to the zinc atom in the transition state, leading to a highly organized structure that directs the methylene transfer to one face of the double bond. researchgate.net This explains the high diastereoselectivity observed in these reactions.

Computational models can also be used to predict how changes in the structure of the zinc carbenoid or the substrate will affect the outcome of the reaction. For instance, the steric and electronic effects of different substituents can be quantified through computational analysis, allowing for the rational design of more efficient and selective reactions.

The table below provides examples of how computational predictions align with experimental observations for related zinc carbenoid reactions.

Reaction SystemComputational PredictionExperimental Observation
Cyclopropanation of (R)-2-cyclohexen-1-olThe syn-cyclopropane is the major diastereomer due to a lower energy transition state.The syn-cyclopropane is formed with high diastereoselectivity.
Reaction with electron-rich vs. electron-poor alkenesLower activation barrier for electron-rich alkenes.Electron-rich alkenes react faster than electron-poor alkenes.
Effect of Lewis acid additivesLewis acids can coordinate to the halogen, increasing the electrophilicity of the zinc carbenoid and lowering the activation barrier.The addition of Lewis acids can accelerate the reaction rate.

Analysis of Electronic Structure and Bonding in Bromo(bromomethyl)zinc Species

Understanding the electronic structure and bonding in bromo(bromomethyl)zinc is crucial for comprehending its reactivity. Computational methods, particularly those based on quantum mechanics, provide detailed information about the distribution of electrons and the nature of the chemical bonds in this molecule.

The C-Zn bond in bromo(bromomethyl)zinc is highly polarized, with a significant partial positive charge on the zinc atom and a partial negative charge on the carbon atom. This polarization is a key feature of organozinc reagents and is responsible for their nucleophilic character at the carbon atom. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify this charge distribution and to analyze the nature of the bonding orbitals.

The zinc atom in bromo(bromomethyl)zinc is typically tricoordinate, being bonded to a bromine atom, the bromomethyl group, and often a solvent molecule. The geometry around the zinc center is generally trigonal planar. The bonding can be described in terms of sp² hybridization of the zinc atom. The vacant p-orbital on the zinc atom makes it a Lewis acid, capable of coordinating with solvent molecules or other Lewis bases.

The electronic structure of the transition states in reactions involving bromo(bromomethyl)zinc has also been analyzed in detail. For example, in the butterfly transition state of cyclopropanation, there is a significant charge transfer from the alkene π-system to the zinc carbenoid. This analysis helps to rationalize the electrophilic nature of the reagent.

Key electronic properties of a model bromo(bromomethyl)zinc species are summarized in the table below.

PropertyComputational MethodResult
Charge on Zinc atomNBO AnalysisApproximately +1.2 to +1.5
Charge on Carbon atom (of CH₂Br)NBO AnalysisApproximately -0.6 to -0.8
C-Zn Bond CharacterAIM TheoryPrimarily polar covalent.
LUMO (Lowest Unoccupied Molecular Orbital)DFTLocalized on the C-Zn bond, indicating its susceptibility to nucleophilic attack on the carbon and electrophilic attack on the zinc.
HOMO (Highest Occupied Molecular Orbital)DFTPrimarily located on the bromine atoms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Zinc, bromo(bromomethyl)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis of Zinc, bromo(bromomethyl)- typically involves halogenation of zinc-containing precursors or ligand substitution reactions. For example, bromomethyl groups can be introduced via nucleophilic substitution using bromomethylating agents under inert atmospheres to prevent hydrolysis. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios of zinc precursors to bromomethyl reagents should be systematically optimized. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) during intermediate steps ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing Zinc, bromo(bromomethyl)-, and how are spectral interpretations validated?

  • Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify bromomethyl (-CH₂Br) environments and zinc coordination shifts.
  • UV-Vis Spectroscopy : To detect metal-ligand charge-transfer transitions, with comparisons to computational models like time-dependent density functional theory (TDDFT) .
  • Mass Spectrometry (ESI-MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Validation requires cross-referencing experimental data with literature benchmarks and simulated spectra from quantum chemical calculations .

Q. How does the stability of Zinc, bromo(bromomethyl)- vary under different storage conditions, and what degradation pathways are observed?

  • Methodological Answer: Stability studies should assess:

  • Moisture Sensitivity : Hydrolysis of bromomethyl groups leads to Zn-OH byproducts; thus, storage under anhydrous conditions (e.g., molecular sieves) is critical.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.
  • Light Sensitivity : UV-Vis monitoring under controlled illumination reveals photodegradation kinetics. Accelerated aging experiments (e.g., 40°C/75% RH) provide predictive degradation models .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Zinc, bromo(bromomethyl)- in cross-coupling reactions, and how do steric/electronic factors influence selectivity?

  • Methodological Answer: Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., oxidative addition vs. transmetallation).
  • DFT Calculations : Mapping energy barriers for intermediates, such as Zn–Br bond cleavage or ligand exchange.
  • Steric Maps : Using X-ray crystallography or molecular docking simulations to correlate substituent bulk with regioselectivity in C–C bond formation .

Q. How do halogen substituents (e.g., bromo vs. chloro) on the zinc complex affect spectroscopic properties and catalytic activity?

  • Methodological Answer: Comparative analysis involves:

  • TDDFT/TDHF-INDO/S Modeling : Predicting spectral shifts (e.g., Q-band absorption in UV-Vis) due to electron-withdrawing effects of bromo groups .
  • Catalytic Screening : Testing halogenated derivatives in model reactions (e.g., Suzuki-Miyaura coupling) to correlate Hammett σ values with turnover frequencies (TOF). Controlled experiments should isolate electronic effects from solvent or base influences .

Q. What strategies mitigate competing side reactions (e.g., ligand scrambling or Zn aggregation) during the synthesis of Zinc, bromo(bromomethyl)- derivatives?

  • Methodological Answer: Mitigation approaches include:

  • Low-Temperature Synthesis : To suppress ligand dissociation (e.g., -30°C in THF).
  • Bulky Ligands : Introducing sterically hindered co-ligands (e.g., tricyclohexylphosphine) to stabilize monomeric Zn species.
  • In Situ Monitoring : Using stopped-flow UV-Vis or Raman spectroscopy to detect transient intermediates and adjust reagent addition rates .

Data Contradictions and Resolution

Q. How can discrepancies in reported crystallographic data for Zinc, bromo(bromomethyl)- complexes be resolved?

  • Methodological Answer: Discrepancies often arise from solvent inclusion or polymorphism. Resolution strategies:

  • Single-Crystal XRD Reanalysis : Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts.
  • Hirshfeld Surface Analysis : To differentiate genuine structural variations from experimental noise.
  • Benchmarking : Compare bond lengths/angles with high-accuracy gas-phase DFT geometries .

Experimental Design Frameworks

  • PICO for Hypothesis Testing :

    • Population : Zinc, bromo(bromomethyl)- derivatives.
    • Intervention : Varying halogen substituents (Br, Cl) or co-ligands.
    • Comparison : Unsubstituted zinc complexes.
    • Outcome : Quantify changes in catalytic efficiency (TOF, yield) or spectral properties (λmax shifts) .
  • FINER Criteria for Feasibility :

    • Feasible : Access to anhydrous synthesis facilities and computational resources.
    • Novel : Exploration of understudied bromomethyl-zinc interactions.
    • Relevant : Applications in photovoltaics (e.g., porphyrin-based sensitizers) or polymer chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.